4-Bromo-5-(fluorosulfonyl)thiophene-2-carboxylic acid
CAS No.:
Cat. No.: VC13569099
Molecular Formula: C5H2BrFO4S2
Molecular Weight: 289.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H2BrFO4S2 |
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Molecular Weight | 289.1 g/mol |
IUPAC Name | 4-bromo-5-fluorosulfonylthiophene-2-carboxylic acid |
Standard InChI | InChI=1S/C5H2BrFO4S2/c6-2-1-3(4(8)9)12-5(2)13(7,10)11/h1H,(H,8,9) |
Standard InChI Key | JHSLZHGQWMNZEB-UHFFFAOYSA-N |
SMILES | C1=C(SC(=C1Br)S(=O)(=O)F)C(=O)O |
Canonical SMILES | C1=C(SC(=C1Br)S(=O)(=O)F)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Characteristics
The compound’s molecular formula is C₅H₂BrFO₄S₂, with a molecular weight of 289.1 g/mol . Key structural features include:
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A bromine atom at the 4-position of the thiophene ring.
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A fluorosulfonyl (-SO₂F) group at the 5-position.
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A carboxylic acid (-COOH) moiety at the 2-position.
Table 1: Key Structural Descriptors
Physicochemical Data
The compound exhibits limited aqueous solubility due to its hydrophobic thiophene core and polar functional groups. Stability requires storage in inert atmospheres at 2–8°C .
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized via electrophilic substitution on pre-functionalized thiophene precursors. A common approach involves:
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Bromination: Introducing bromine at the 4-position using N-bromosuccinimide (NBS) or analogous agents.
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Fluorosulfonylation: Reaction with fluorosulfonylating reagents (e.g., SO₂F₂) under controlled conditions .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Bromination | NBS, DMF, 50°C, 10 h | 79% | |
Sulfonylation | ClSO₃H followed by KF exchange | N/A |
Reactivity Profile
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Nucleophilic Aromatic Substitution: The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl formation.
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Carboxylic Acid Derivatives: The -COOH group can form esters, amides, or acyl chlorides for further functionalization .
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Fluorosulfonyl Group: Participates in nucleophilic substitutions, enabling the introduction of amines or alcohols .
Applications in Research and Industry
Medicinal Chemistry
The compound serves as a key intermediate in drug discovery:
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Kinase Inhibitors: Functionalization of the thiophene core targets ATP-binding pockets in kinases .
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Anticancer Agents: Bromine and fluorosulfonyl groups enhance binding to tumor-associated proteins .
Materials Science
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Conductive Polymers: Thiophene derivatives are pivotal in organic electronics; fluorosulfonyl groups improve solubility and charge transport .
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Metal-Organic Frameworks (MOFs): Carboxylic acid moieties coordinate with metal ions to form porous structures .
Hazard | Precautionary Measures | Source |
---|---|---|
Skin Contact | Wash with soap/water; use nitrile gloves | |
Inhalation | Use fume hoods; monitor air quality | |
Storage | Inert atmosphere, 2–8°C |
Regulatory Compliance
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